

# Spectroscopic Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2,4-dihydroxy-6-methylnicotinate

Cat. No.: B048011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2,4-dihydroxy-6-methylnicotinate**, a key building block in the synthesis of various pharmaceutical compounds. While a complete set of experimentally validated data from a single source is not readily available in the reviewed literature, this document compiles predicted spectroscopic information and outlines detailed experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers working with this compound, facilitating its identification, characterization, and use in drug discovery and development.

## Molecular Structure and Properties

- IUPAC Name: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- CAS Number: 70254-52-3
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>
- Molecular Weight: 197.19 g/mol
- Appearance: White to off-white crystalline powder.

## Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 2,4-dihydroxy-6-methylnicotinate**. These predictions are based on established principles of spectroscopy and analysis of similar structures.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Protons                           | Predicted Chemical Shift (δ) [ppm] | Multiplicity  | Coupling Constant (J) [Hz] |
|-----------------------------------|------------------------------------|---------------|----------------------------|
| -CH <sub>3</sub> (ring)           | ~2.3                               | Singlet       | -                          |
| -OCH <sub>2</sub> CH <sub>3</sub> | ~4.3                               | Quartet       | ~7.1                       |
| -OCH <sub>2</sub> CH <sub>3</sub> | ~1.3                               | Triplet       | ~7.1                       |
| -OH                               | Variable                           | Broad Singlet | -                          |
| Pyridine H                        | ~5.9                               | Singlet       | -                          |

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

<sup>13</sup>C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

| Carbon Atom                       | Predicted Chemical Shift ( $\delta$ ) [ppm] |
|-----------------------------------|---|
| C=O (Ester)                       | 168-172                                     |
| C2, C4                            | 160-165                                     |
| C6                                | 155-160                                     |
| C3                                | 100-105                                     |
| C5                                | 95-100                                      |
| -OCH <sub>2</sub> CH <sub>3</sub> | ~61   |
| -CH <sub>3</sub> (ring)           | ~20   |
| -OCH <sub>2</sub> CH <sub>3</sub> | ~14   |

## IR (Infrared) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

| Functional Group               | Predicted Absorption Range [cm <sup>-1</sup> ] |
|--------------------------------|--|
| O-H stretch (H-bonded)         | 3200-3500 (broad)                              |
| C-H stretch (sp <sup>3</sup> ) | 2850-3000                                      |
| C=O stretch (Ester)            | 1700-1730                                      |
| C=C, C=N stretch (Aromatic)    | 1550-1650                                      |
| C-O stretch                    | 1000-1300                                      |

## MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion  | Predicted m/z |
|--|---------------|
| [M] <sup>+</sup> •                                   | 197           |
| [M-CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>    | 168           |
| [M-OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>   | 152           |
| [M-COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> | 124           |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

### NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: -2 to 16 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: -10 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

#### Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak (DMSO-d<sub>6</sub>:  $\delta$ H = 2.50 ppm,  $\delta$ C = 39.52 ppm; CDCl<sub>3</sub>:  $\delta$ H = 7.26 ppm,  $\delta$ C = 77.16 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## IR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

**Data Acquisition:**

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

**Data Processing:**

- The sample spectrum is automatically ratioed against the background spectrum.
- Perform baseline correction if necessary.
- Label the major absorption peaks.

## Mass Spectrometry Protocol

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source such as electrospray ionization (ESI) or electron ionization (EI).

**Sample Preparation (for ESI):**

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$ .

**Data Acquisition (ESI-MS):**

- Ionization Mode: Positive and/or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.

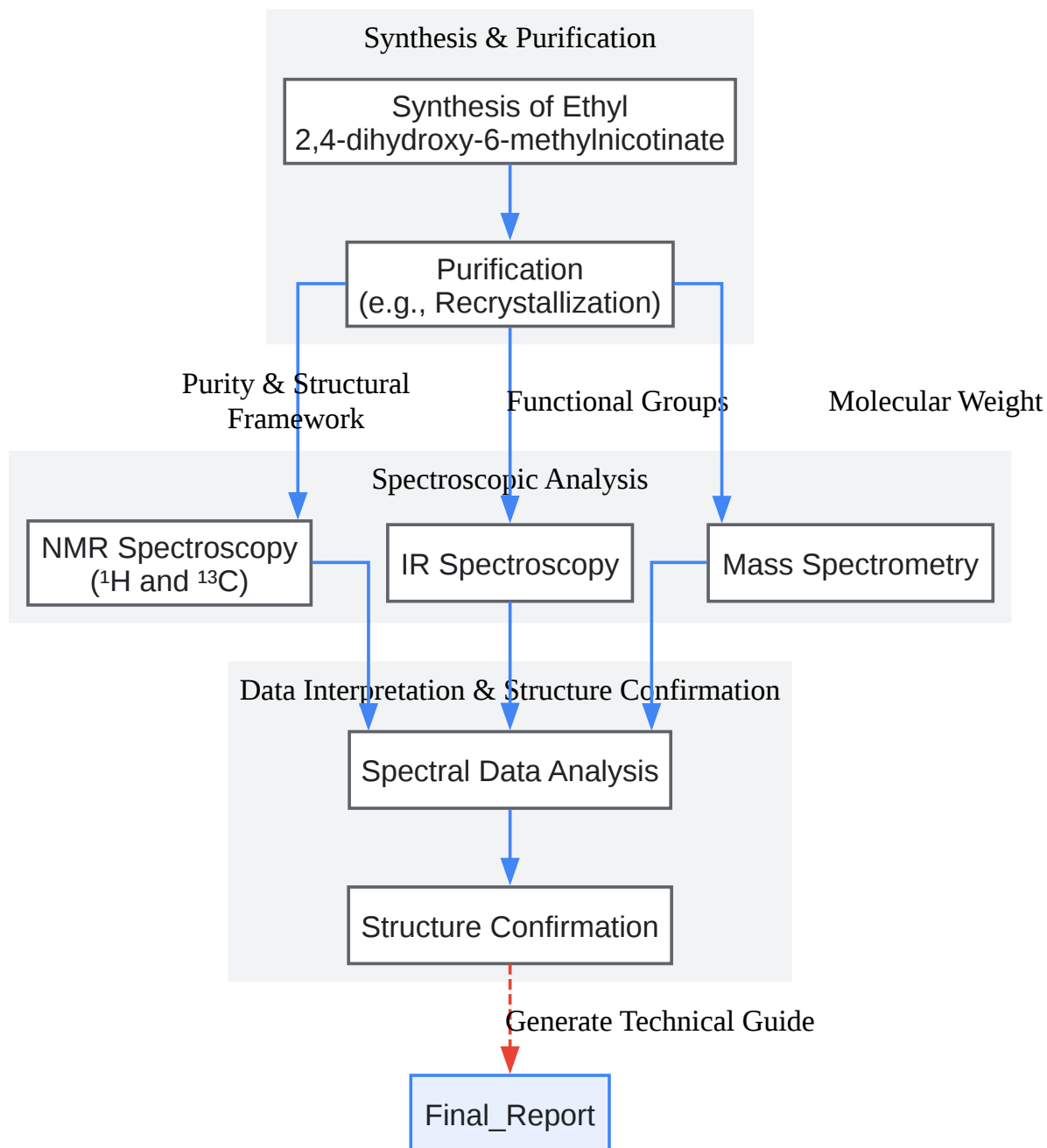
- Drying Gas Temperature: 200-300 °C.
- Mass Range: m/z 50-500.

Data Processing:

- Identify the molecular ion peak ( $[M+H]^+$  in positive mode or  $[M-H]^-$  in negative mode).
- Analyze the fragmentation pattern to confirm the structure.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

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